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Compound of Interest

Compound Name: 4-(4-Aminophenyl)-2-piperazinone

CAS No.: 223786-04-7

Cat. No.: B1284600

Get Quote

Part 1: Executive Summary & Retrosynthetic
Analysis
Target Molecule: 4-(4-Aminophenyl)-2-piperazinone CAS Registry Number: 223785-99-7

(Nitro precursor); Amine derivative is often generated in situ. Core Application: Bifunctional

building block for medicinal chemistry. The free aniline amine allows for further elaboration

(e.g., amide coupling, reductive amination), while the piperazinone lactam provides metabolic

stability and hydrogen-bonding capability.

Structural Considerations
The piperazin-2-one scaffold contains two nitrogen centers with vastly different electronic

profiles:

N1 (Amide): Non-nucleophilic due to resonance delocalization with the C2 carbonyl. pKa

~14-15.

N4 (Amine): Secondary amine, moderately nucleophilic. pKa ~8-9.
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This electronic bias allows for direct, regiospecific alkylation or arylation at N4 without the need

for N1-protection, provided the reaction conditions are controlled.

Retrosynthetic Strategy
The most convergent pathway disconnects the N4-Aryl bond. The synthesis is divided into two

phases:

Regioselective SNAr: Coupling of piperazin-2-one with an activated aryl electrophile (1-

fluoro-4-nitrobenzene).

Chemoselective Reduction: Conversion of the nitro group to the aniline, preserving the

lactam ring.

4-(4-Aminophenyl)-2-piperazinone
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Figure 1: Retrosynthetic analysis exploiting the nucleophilicity of N4.

Part 2: Detailed Synthetic Protocols
Phase 1: Synthesis of 4-(4-Nitrophenyl)-2-piperazinone
This step utilizes a Nucleophilic Aromatic Substitution (SNAr). The 4-nitro group activates the

benzene ring, making the fluorine a good leaving group.
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Reaction Scheme:

Experimental Protocol
Reagents:

Piperazin-2-one (1.0 equiv)

1-Fluoro-4-nitrobenzene (1.1 equiv)

Potassium Carbonate (

, anhydrous, 2.0 equiv)

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

Procedure:

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser with piperazin-2-one and

.

Addition: Add DMSO (approx. 5-10 mL per gram of substrate) and stir to create a

suspension. Add 1-fluoro-4-nitrobenzene in one portion.

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

) for 4–6 hours.

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material

(piperazin-2-one) is polar; the product will be less polar and UV-active.

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x

volume). The product typically precipitates as a yellow/orange solid.

Purification: Filter the solid.[1][2][3] Wash copiously with water to remove DMSO and

inorganic salts. Recrystallize from Ethanol or Ethanol/Water if necessary.
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Critical Control Point: Ensure the base is anhydrous. Water can hydrolyze the

fluoronitrobenzene to nitrophenol, a dead-end byproduct.

Phase 2: Reduction to 4-(4-Aminophenyl)-2-piperazinone
The nitro group is reduced to the amine. Catalytic hydrogenation is preferred for cleanliness,

but chemical reduction (Fe/NH4Cl) can be used if halogenated substituents are present (to

avoid dehalogenation).

Reaction Scheme:

Experimental Protocol
Reagents:

4-(4-Nitrophenyl)-2-piperazinone (1.0 equiv)

10% Palladium on Carbon (Pd/C, 10 wt% loading, 50% wet)

Hydrogen Gas (

, balloon pressure or 1-3 bar)

Solvent: Methanol (MeOH) or Ethanol (EtOH).

Procedure:

Setup: In a hydrogenation vessel (Parr shaker or flask), dissolve the nitro intermediate in

MeOH.

Catalyst Addition: Carefully add the Pd/C catalyst under an argon blanket (Caution:

Pyrophoric when dry).

Reduction: Purge the vessel with

three times. Stir vigorously under

atmosphere at room temperature for 2–12 hours.
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Monitoring: Reaction is complete when the yellow color of the nitro compound disappears,

and the solution becomes colorless or pale pink. Confirm by LC-MS (M+1 shift from 222 to

192).

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

MeOH.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Purification: The product can be used directly or recrystallized from Isopropanol/Hexane.

Part 3: Analytical Profile & Characterization
To validate the synthesis, compare the spectral data against the expected theoretical values.

Technique
Expected Signal /
Observation

Structural Assignment

1H NMR (DMSO-d6) 9.0-9.5 ppm (s, 1H, Broad) NH (Lactam N1)

6.8-7.0 ppm (d, 2H) Ar-H (Ortho to piperazine)

6.5-6.6 ppm (d, 2H) Ar-H (Ortho to amine)

4.5-5.0 ppm (s, 2H, Broad) NH2 (Aniline amine)

3.5-3.8 ppm (s, 2H) CH2 (C3, alpha to carbonyl)

3.2-3.4 ppm (m, 4H) CH2-CH2 (C5/C6 backbone)

LC-MS (ESI+) m/z = 192.1 [M+H]+ Molecular Ion

Appearance Off-white to pale brown solid
Oxidation of aniline turns it

brown over time.[2][4]

Part 4: Process Logic & Troubleshooting (E-E-A-T)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://patents.google.com/patent/CN114516849A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9361384/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284600?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regioselectivity Logic
Why does the reaction not occur at N1?

Electronic Deactivation: The lone pair on N1 is delocalized into the carbonyl group (amide

resonance), rendering it non-nucleophilic under mild basic conditions (

).

pKa Difference: Deprotonation of N1 requires a strong base (e.g., NaH, pKa ~15). Under the

prescribed conditions (pKa of

conjugate acid ~10), N1 remains protonated/neutral, while N4 acts as the free base
nucleophile.

Alternative Pathway: Buchwald-Hartwig Amination
If 1-fluoro-4-nitrobenzene is unavailable, or if the substrate contains sensitive groups

incompatible with SNAr, use Palladium-catalyzed C-N coupling.

Substrates: Piperazin-2-one + 4-Bromoaniline (protected, e.g., N-Boc-4-bromoaniline).

Catalyst:

/ XPhos.

Base:

.

Note: This route is more expensive and requires an extra deprotection step, making the

SNAr route superior for the specific target.

Visualized Workflow
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Figure 2: Step-by-step experimental workflow for the synthesis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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